N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-20(24-9-11-28-12-10-24)13-15-5-7-17(8-6-15)23-21(26)18-14-16-3-1-2-4-19(16)29-22(18)27/h1-8,14H,9-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQCWBZRMPRGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Phenylacetic Acid
4-Nitrophenylacetic acid is prepared by nitration of phenylacetic acid using concentrated HNO₃ and H₂SO₄ at 0–5°C. The nitro group introduces reactivity for subsequent reduction.
Amidation with Morpholine
The nitro intermediate is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with morpholine in dichloromethane (DCM) under inert conditions. This yields 4-nitrophenyl-2-(morpholin-4-yl)-2-oxoethylamide (m.p. 145–147°C).
Reduction to Aniline
Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine, yielding 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline (m.p. 132–134°C).
Key Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.75 (t, 4H, morpholine-OCH₂), 3.45 (s, 2H, CH₂CO), 2.85 (t, 4H, morpholine-NCH₂).
Amidation Coupling Reaction
The final step conjugates coumarin-3-carboxylic acid with the morpholine-aniline derivative via carboxamide bond formation (Scheme 3).
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Activation: Coumarin-3-carboxylic acid (1 eq) is treated with thionyl chloride (2 eq) in DCM to form the acyl chloride.
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Coupling: The acyl chloride is reacted with 4-[2-(morpholin-4-yl)-2-oxoethyl]aniline (1.2 eq) in DCM, using triethylamine (TEA) as a base.
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Workup: The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
Optimized Conditions
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Solvent: Dichloromethane
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Coupling Agent: SOCl₂ (for activation)
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Base: Triethylamine (2 eq)
Spectroscopic Validation
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IR (KBr): 1685 cm⁻¹ (amide C=O), 1725 cm⁻¹ (coumarin lactone).
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, coumarin-H4), 7.85–7.20 (m, 6H, Ar-H), 3.70 (m, 4H, morpholine-OCH₂), 3.20 (s, 2H, CH₂CO), 2.55 (m, 4H, morpholine-NCH₂).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A patent describes microwave-enhanced coupling of quinoline-carboxamides with morpholine-thiazolidines. Adapting this, the target compound’s amidation could be accelerated under microwave irradiation (100°C, 20 min), potentially improving yields to >80%.
Analytical and Characterization Data
Table 1: Comparative Yields of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Amidation | DCM, TEA, 24 h, rt | 65–72 | 98 |
| Microwave | DMF, 100°C, 20 min | 78–82 | 97 |
| Nitro Reduction | H₂, Pd/C, EtOH, 6 h | 85 | 99 |
Table 2: Spectroscopic Signatures
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Coumarin lactone | 1725 | 8.45 (s, H4) |
| Amide C=O | 1685 | 3.20 (s, CH₂CO) |
| Morpholine-OCH₂ | – | 3.70 (t, J=4.8 Hz) |
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance binding affinity and selectivity, while the chromene core can interact with hydrophobic pockets in the target protein. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The pharmacological and physicochemical properties of coumarin-carboxamides are highly dependent on substituents at the phenyl ring. Below is a comparative analysis of key analogues:
Biological Activity
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a compound that exhibits a range of biological activities, primarily due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene scaffold, which is known for its versatility in medicinal chemistry. The presence of the morpholine group enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.
Structural Formula
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The chromene structure has been linked to anticancer properties. Compounds with similar scaffolds have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell migration and invasion .
- Antimicrobial Effects : Research indicates that chromene derivatives can exhibit antimicrobial activities against various pathogens, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Properties : Compounds containing the chromene structure have demonstrated the ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenases (LOX) .
Anticancer Studies
In a study evaluating the cytotoxic effects of related chromene compounds on breast cancer cell lines (MCF-7), significant reductions in cell viability were observed. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent anticancer activity .
Antimicrobial Activity
Another study assessed the antimicrobial efficacy of chromene derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL .
Data Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and morpholine groups can significantly affect the biological activity of the compound. Substituents on the phenyl ring can enhance or diminish activity against specific targets, highlighting the importance of molecular design in drug development .
Q & A
Q. What are the established synthetic routes for this compound, and what key reactions are involved?
The synthesis involves multi-step organic reactions, including:
- Alkylation and lactonization : Morpholine derivatives are synthesized via alkylation of amino-alcohols with tert-butyl bromoacetate, followed by lactonization using catalytic pTsOH (acid) to form the morpholin-2-one core .
- Coupling reactions : The chromene-carboxamide moiety is introduced via amide bond formation between activated carboxylic acid derivatives (e.g., acid chlorides) and aromatic amines under reflux conditions .
- Functional group modifications : Substituents like chloro or nitro groups are introduced through electrophilic substitution or nucleophilic displacement .
Key Reaction Table :
| Step | Reaction Type | Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Alkylation | tert-butyl bromoacetate, base | |
| 2 | Lactonization | pTsOH, heat | |
| 3 | Amide coupling | Carboxylic acid chloride, amine, reflux |
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Thin-layer chromatography (TLC) : Monitors reaction progress and purity using solvent systems like CH₂Cl₂/MeOH gradients .
- Spectroscopy :
- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., morpholine methylene at δ 3.3–4.1 ppm) and carbon backbone .
- Mass spectrometry (MS) : Validates molecular weight via ESI/APCI(+) modes (e.g., [M+H]⁺ peaks) .
Advanced Questions
Q. How can X-ray crystallography resolve crystal structures, especially with twinned data or disorder?
- Data collection : High-resolution datasets (e.g., synchrotron radiation) reduce noise.
- Software tools : SHELXL refines structures using constraints for disordered regions (e.g., morpholine ring flexibility) .
- Twinning correction : SHELXD and SHELXE apply twin-law matrices to deconvolute overlapping reflections .
- Example : A related chromene derivative (PubChem CID 902021-11-8) was resolved using SHELX with R-factor < 0.05 .
Q. What strategies elucidate pharmacological mechanisms of morpholine-containing chromene carboxamides?
- In vitro assays :
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Enzyme inhibition : Test kinase or protease inhibition (IC₅₀) using fluorogenic substrates .
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Receptor binding : Radioligand displacement assays (e.g., for vasopressin receptors, as in brezivaptan analogs) .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., morpholine vs. piperidine) on bioactivity .
Pharmacological Targets Table :
Target Pathway Assay Type Key Findings (Analogs) Reference Anti-inflammatory COX-2 inhibition IC₅₀ = 1.2 µM (chromene derivatives) Anticancer Apoptosis induction Caspase-3 activation in HeLa cells
Q. How to address discrepancies in biological activity data across studies?
- Purity validation : Ensure ≥95% purity via HPLC and elemental analysis to exclude impurities affecting results .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
- Structural confirmation : Verify stereochemistry via X-ray or NOESY NMR, as minor isomers may alter activity .
Methodological Guidance
- Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously, as small variations can impact yield .
- Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to isolate variables (e.g., substituent polarity vs. logP) influencing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
